N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide
Overview
Description
N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-(butan-2-yl)phenylamine and 3-aminobenzamide separately. These intermediates are then coupled under specific reaction conditions to form the final product.
Synthesis of 2-(butan-2-yl)phenylamine: This can be achieved through the alkylation of aniline with 2-bromobutane in the presence of a base such as potassium carbonate.
Synthesis of 3-aminobenzamide: This involves the reaction of 3-nitrobenzoic acid with ammonia, followed by reduction of the nitro group to an amine.
Coupling Reaction: The final step involves coupling 2-(butan-2-yl)phenylamine with 3-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving amide bonds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The aromatic rings and amide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Lacks the butan-2-yl and 2-methylpropanoyl groups, making it less complex.
N-(2-butyl)benzamide: Similar but lacks the 2-methylpropanoyl group.
N-(2-methylpropanoyl)benzamide: Similar but lacks the butan-2-yl group.
Uniqueness
N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide is unique due to the presence of both butan-2-yl and 2-methylpropanoyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-3-(2-methylpropanoylamino)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-15(4)18-11-6-7-12-19(18)23-21(25)16-9-8-10-17(13-16)22-20(24)14(2)3/h6-15H,5H2,1-4H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFLYGUSKZCHKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.